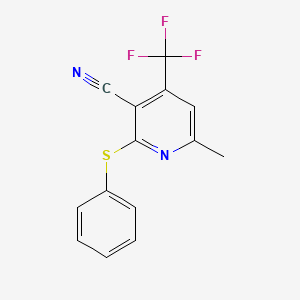
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, also known as MPTN, is a chemical compound that has gained significant attention in the field of scientific research. MPTN is a nicotinonitrile derivative that has been found to possess various biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is not yet fully understood, but it has been proposed that it exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decrease oxidative stress. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
实验室实验的优点和局限性
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, it is important to note that this compound may have potential toxicity and should be handled with care. Additionally, further studies are needed to determine the optimal dosage and treatment duration for this compound.
未来方向
There are several future directions for the research and development of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile. One potential application is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved biological activities.
Conclusion
In conclusion, this compound is a promising compound with significant potential for drug development. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and treatment duration for this compound and to elucidate its mechanism of action. The synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved biological activities.
合成方法
The synthesis of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can be achieved through a multi-step process involving the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile with phenylthiol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product, this compound.
科学研究应用
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
6-methyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-7-12(14(15,16)17)11(8-18)13(19-9)20-10-5-3-2-4-6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAQDCCXOXHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC2=CC=CC=C2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

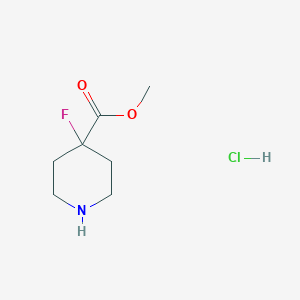
![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)
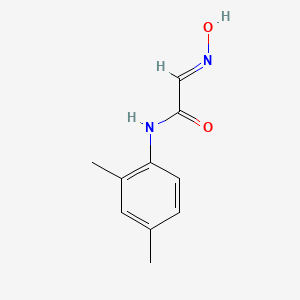
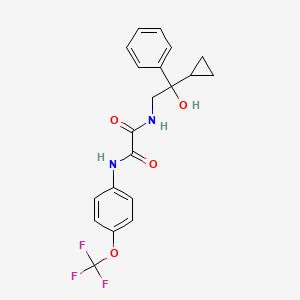
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)


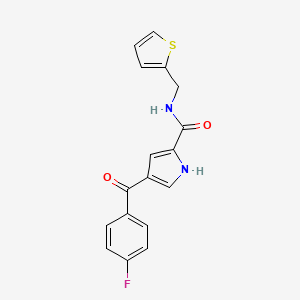
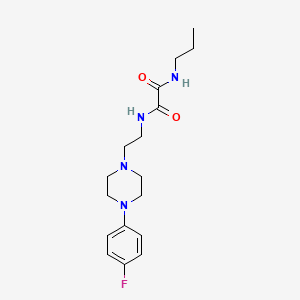
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)

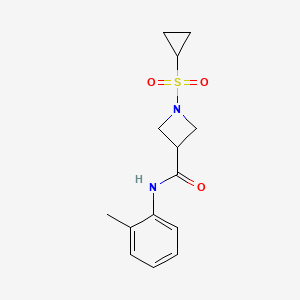
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)